molecular formula C11H7F2I B15501668 1-(Difluoromethyl)-2-iodonaphthalene

1-(Difluoromethyl)-2-iodonaphthalene

Cat. No.: B15501668
M. Wt: 304.07 g/mol
InChI Key: GCMDBFTXBWXPQM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-iodonaphthalene is a specialized naphthalene derivative designed for advanced research and development applications. This compound integrates two key functional groups—a difluoromethyl unit and an iodine atom—onto the naphthalene scaffold, making it a highly valuable intermediate in various chemical syntheses. The naphthalene core provides a rigid, aromatic framework that is widely exploited in material science and pharmaceutical chemistry . The presence of the iodine atom makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex molecular architectures . Concurrently, the difluoromethyl group is a critical motif in medicinal and agrochemical chemistry, often used to modulate a compound's electronic properties, metabolic stability, and lipophilicity . As part of a broader class of difluoromethyl iodo compounds, it serves as a key precursor in the synthesis of more complex, functionalized bicyclic systems and other fluorinated compounds of industrial and research interest . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions. It is classified with hazard statements including Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity .

Properties

Molecular Formula

C11H7F2I

Molecular Weight

304.07 g/mol

IUPAC Name

1-(difluoromethyl)-2-iodonaphthalene

InChI

InChI=1S/C11H7F2I/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H

InChI Key

GCMDBFTXBWXPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the naphthalene ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(Difluoromethyl)-2-iodonaphthalene C₁₁H₇F₂I 304.08 -CF₂H (1-position), -I (2-position) High polarity, potential hydrogen-bond donor, halogenated reactivity
2-Iodonaphthalene C₁₀H₇I 254.07 -I (2-position) High halogen reactivity, lower polarity compared to fluorinated analogs
2-(1,1-Difluoroethyl)naphthalene C₁₂H₁₀F₂ 192.20 -CF₂CH₃ (2-position) Enhanced lipophilicity, reduced hydrogen-bonding capacity
1-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ (1-position) Low polarity, typical hydrocarbon behavior
4-(1-Adamantyl)-1-methoxynaphthalene C₂₁H₂₄O 292.42 -OCH₃ (1-position), adamantyl (4-position) Bulky substituent, steric hindrance, altered solubility
Key Observations:
  • Polarity and Reactivity: The -CF₂H group in this compound increases polarity compared to non-fluorinated analogs like 1-methylnaphthalene. This aligns with fluorine's electron-withdrawing inductive effects, which enhance solubility in polar solvents .
  • Hydrogen-Bonding: The -CF₂H group acts as a hydrogen-bond donor, mimicking bioisosteres like -OH or -SH groups. This property is absent in 2-(1,1-difluoroethyl)naphthalene, where the CF₂ group is part of an ethyl chain .

Preparation Methods

Synthetic Strategies and Methodologies

Sequential Functionalization of Naphthalene

Iodination Followed by Difluoromethylation

A common approach involves introducing iodine first due to its strong directing effects. 2-Iodonaphthalene (precursor) is synthesized via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl$$_3$$. Subsequent difluoromethylation at position 1 is achieved through:

a. Radical Difluoromethylation
Photocatalytic methods using sodium difluoromethanesulfinate (NaSO$$2$$CF$$2$$H) and eosin Y under blue LED irradiation generate CF$$_2$$H radicals, which add to the electron-rich position of 2-iodonaphthalene. This method offers mild conditions (25–50°C) but requires optimization for regioselectivity.

b. Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling of 1-bromo-2-iodonaphthalene with difluoromethylcopper (CuCF$$2$$H) precursors enables selective substitution. For example, CuCF$$2$$H generated in situ from TMSCF$$2$$H and CsF reacts with aryl halides under Pd(PPh$$3$$)$$_4$$ catalysis.

Difluoromethylation Followed by Iodination

Introducing the difluoromethyl group first may leverage its electron-withdrawing nature to direct iodination.

a. Electrophilic Iodination
1-(Difluoromethyl)naphthalene undergoes iodination at position 2 using I$$2$$/HIO$$3$$ in acetic acid. The –CF$$_2$$H group’s meta-directing effect favors iodination at position 2, though competing para-substitution may occur.

b. Directed ortho-Metalation
Using a temporary directing group (e.g., –CONEt$$_2$$), lithiation at position 2 of 1-(difluoromethyl)naphthalene followed by quenching with iodine provides the target compound. This method requires strict anhydrous conditions.

One-Pot Tandem Reactions

Difluorocarbene Insertion

Halothane (CF$$_3$$CHBrCl) serves as a difluorocarbene source under basic conditions. Reaction with 2-iodonaphthol derivatives generates 1-(difluoromethyl)-2-iodonaphthalene via intermediate formation of a difluoroepoxide, which rearranges under thermal conditions.

Multicomponent Coupling

A three-component reaction involving naphthalene, iodonium salts, and difluoromethylating agents (e.g., CHF$$2$$I) under Cu/Pd dual catalysis has been explored. For instance, CuI facilitates C–H activation, while Pd(OAc)$$2$$ mediates cross-coupling.

Halogen Exchange Reactions

Finkelstein-Type Substitution

1-(Difluoromethyl)-2-bromonaphthalene reacts with NaI in acetone at reflux to replace bromine with iodine. This method is limited by the availability of the brominated precursor.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Challenges Source
Radical Difluoromethylation NaSO$$2$$CF$$2$$H, eosin Y, blue LED, DMSO, 25°C 45–60% Mild conditions, scalability Regioselectivity control
Pd-Catalyzed Coupling CuCF$$2$$H, Pd(PPh$$3$$)$$_4$$, CsF, DMF, 80°C 55–70% High selectivity Sensitivity to moisture
Electrophilic Iodination I$$2$$, HIO$$3$$, acetic acid, 110°C 30–50% Simple setup Competing para-iodination
Halothane-Based Synthesis Halothane, KOH, CH$$3$$CN/H$$2$$O, 60°C 40–65% Avoids toxic gases Requires high-purity naphthol precursors

Mechanistic Considerations

  • Radical Pathways : CF$$2$$H radicals generated from NaSO$$2$$CF$$_2$$H add preferentially to the electron-rich position of 2-iodonaphthalene, guided by the iodine’s ortho/para-directing effect.
  • Palladium Catalysis : Oxidative addition of 1-bromo-2-iodonaphthalene to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with CuCF$$_2$$H to yield the product.
  • Difluorocarbene Insertion : Base-mediated decomposition of halothane releases :CF$$_2$$, which inserts into the C–I bond of 2-iodonaphthol, followed by dehydrohalogenation.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-2-iodonaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and fluoromethylation of naphthalene derivatives. Electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) can introduce the iodine atom at the 2-position . Difluoromethylation is achieved via nucleophilic reagents like difluoromethyl sulfonium salts under basic conditions (e.g., KOH/THF) . Key parameters include temperature control (0–25°C for iodine substitution; −78°C for fluoromethylation to minimize side reactions) and stoichiometric ratios (1:1.2 naphthalene:halogenating agent). Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity. Contradictions in literature arise regarding the stability of intermediates; some protocols recommend in-situ generation of reactive difluoromethyl species to avoid decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :
  • ¹⁹F NMR : A triplet at δ −120 to −125 ppm (CF₂ group, J ≈ 250–300 Hz) confirms difluoromethylation .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), with deshielding at the iodine-adjacent position (δ ~8.2 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 318.94 (C₁₁H₇F₂I).
    Differentiation from analogs (e.g., 2-chloro-1-iodonaphthalene) relies on fluorine-specific signals and absence of chlorine isotopes in MS .

Q. What preliminary toxicity assessment strategies are recommended for this compound?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodents, focusing on hepatic and renal effects (naphthalene derivatives are hepatotoxic ). In vitro assays include:
  • Cytotoxicity : HepG2 cells exposed to 0.1–100 µM for 24–72h (MTT assay).
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) to assess half-life (t₁/₂ >30 min suggests low clearance ).
    Discrepancies exist between in vitro and in vivo models due to naphthalene’s volatile nature; headspace GC-MS is advised to quantify airborne exposure during handling .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and iodine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing CF₂ group deactivates the naphthalene ring, directing cross-coupling to the iodine site (ortho/para-directing effects). In Suzuki reactions, Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.2 eq) in toluene/EtOH (3:1) at 80°C achieves >70% coupling efficiency. Competitive C-F activation is negligible under these conditions, but steric hindrance from CF₂ may reduce yields with bulky boronic acids . Contrasting studies suggest iodine’s lability necessitates inert atmospheres (Ar/N₂) to prevent premature dehalogenation .

Q. What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes, and how does this compare to experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) using CYP2E1 crystal structure (PDB: 3E6E) identifies hydrophobic interactions between the naphthalene core and Phe116/Phe297. Fluorine’s electronegativity enhances binding via dipole interactions with heme iron. MD simulations (AMBER) predict ΔG = −8.2 kcal/mol, correlating with experimental IC₅₀ of 15 µM (fluorimetric assay). Discrepancies arise from solvent effects; implicit solvent models overestimate affinity by 20% compared to explicit water simulations .

Q. How does isotopic labeling (¹³C/¹⁸F) aid in tracking metabolic pathways of this compound?

  • Methodological Answer :
  • ¹³C-labeling : Introduce ¹³C at the CF₂ group via K¹³CO₃ in the fluoromethylation step. LC-MS/MS tracks metabolites (e.g., oxidized difluoromethyl to COOH) in urine/bile .
  • ¹⁸F-labeling : Use ¹⁸F-fluoride (cyclotron-produced) in a nucleophilic substitution to replace iodine. PET imaging in rodents reveals rapid hepatic uptake (SUV = 2.5 at 1h post-injection), but deiodination artifacts require blocking with sodium perchlorate .

Comparative and Mechanistic Questions

Q. Why does this compound exhibit higher thermal stability than its chloro analog during storage?

  • Methodological Answer : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C (vs. 150°C for chloro analog). The C-F bond’s higher bond dissociation energy (486 kJ/mol vs. C-Cl’s 327 kJ/mol) and reduced electron density at the CF₂ group mitigate radical-mediated degradation. Accelerated stability studies (40°C/75% RH, 6 months) confirm <5% degradation by HPLC, whereas chloro analogs degrade >15% under identical conditions .

Q. What structural analogs of this compound are prioritized for structure-activity relationship (SAR) studies in anticancer research?

  • Methodological Answer :
  • Isoelectronic analogs : Replace iodine with Br/CN to modulate leaving-group ability in SNAr reactions.
  • Fluorine positioning : Compare 1-CF₂-2-I vs. 1-CF₃-2-I (trifluoromethyl increases lipophilicity by 0.5 logP units).
  • Core modification : Evaluate anthracene-based analogs for enhanced π-stacking in DNA intercalation assays.
    SAR data from MCF-7 cell lines show IC₅₀ values ranging from 10 µM (parent compound) to 2 µM (CN-substituted analog), highlighting iodine’s role in cellular uptake .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?

  • Methodological Answer : Use shake-flask method with UV-Vis quantification (λ = 254 nm). Solubility in DMSO is 45 mg/mL (literature A) vs. 28 mg/mL (literature B). Discrepancies arise from residual water in DMSO; Karl Fischer titration confirms <0.1% H₂O is critical. Alternative solvents: DMF (32 mg/mL) with 0.1% TFA enhances solubility via protonation of the naphthalene ring .

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